molecular formula C18H13N5O6 B2895191 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide CAS No. 899746-67-9

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B2895191
CAS No.: 899746-67-9
M. Wt: 395.331
InChI Key: OQKIBPMOBNQUHZ-UHFFFAOYSA-N
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Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It features a pyridazine ring substituted with a methoxy group and a phenyl ring substituted with two nitro groups

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of “N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide” is not available in the current resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.

Major Products

    Reduction: The major product would be N-[3-(6-aminopyridazin-3-yl)phenyl]-3,5-diaminobenzamide.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a methoxy-substituted pyridazine ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in its analogs.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O6/c1-29-17-6-5-16(20-21-17)11-3-2-4-13(7-11)19-18(24)12-8-14(22(25)26)10-15(9-12)23(27)28/h2-10H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKIBPMOBNQUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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